Lauroyl Lysine

Descripción

This compound has been reported in Streptomyces mobaraensis with data available.

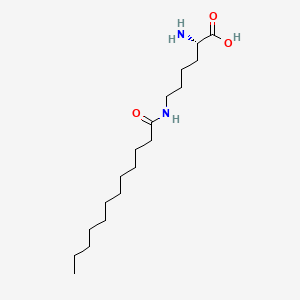

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-6-(dodecanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDYJUYZBRGMCC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885998 | |

| Record name | L-Lysine, N6-(1-oxododecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52315-75-0 | |

| Record name | N-Lauroyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, N6-(1-oxododecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, N6-(1-oxododecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-(1-oxododecyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113171Q70B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Lauroyl Lysine: Mechanisms, Kinetics, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl lysine (B10760008), an acylated amino acid derivative, is a versatile ingredient with significant applications in the cosmetics, personal care, and pharmaceutical industries. Its unique properties, including its silky feel, hydrophobicity, and biocompatibility, stem from the combination of lauric acid, a fatty acid, and lysine, an essential amino acid. This technical guide provides an in-depth exploration of the synthesis of lauroyl lysine, focusing on the core chemical and enzymatic methodologies. It details the underlying reaction mechanisms, explores the kinetics of these transformations, and provides comprehensive experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Chemical Synthesis: The Schotten-Baumann Reaction

The most prevalent method for the chemical synthesis of N-lauroyl-lysine is the Schotten-Baumann reaction.[1][2] This method involves the acylation of an amine with an acyl chloride in the presence of a base.[3][4] The reaction is typically carried out in a biphasic system, consisting of an aqueous phase containing the base and an organic phase for the reactants and products.[1]

Mechanism of the Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Deprotonation: The base in the reaction mixture neutralizes the hydrochloric acid byproduct, driving the reaction to completion. For less reactive nucleophiles, the base also helps generate a more potent nucleophile.

Figure 1: Generalized mechanism of the Schotten-Baumann reaction for this compound synthesis.

Regioselectivity in Lysine Acylation: α- vs. ε-Amino Group

Lysine possesses two primary amino groups: the α-amino group at the chiral center and the ε-amino group at the terminus of the side chain. The regioselectivity of acylation is a critical aspect of this compound synthesis.

-

pH Control: The relative nucleophilicity of the two amino groups is pH-dependent. At alkaline pH values (typically 9-13), the α-amino group is more likely to be deprotonated and thus more nucleophilic, leading to the formation of Nα-lauroyl-lysine. However, without specific protective measures, a mixture of Nα-, Nε-, and Nα,Nε-di-lauroyl lysine is often obtained.

-

Protecting Groups: To achieve high regioselectivity for Nε-lauroyl-lysine, a common strategy involves the protection of the α-amino and carboxyl groups. One effective method is the formation of a chelate with a divalent metal ion, such as Cu²⁺ or Zn²⁺. This complex masks the α-amino and carboxyl functionalities, directing the acylation to the unprotected ε-amino group. The protecting metal ion is subsequently removed by acid hydrolysis.

Figure 2: Workflow for the regioselective synthesis of Nε-Lauroyl Lysine using a metal chelate protecting group strategy.

Kinetics of Chemical Synthesis

While specific kinetic data for the Schotten-Baumann synthesis of this compound is not extensively published, studies on similar amidation reactions provide valuable insights. The kinetics of the amidation of a methyl ester with an amine was found to be first-order with respect to the concentration of the amine. For the biphasic Schotten-Baumann reaction, the overall reaction rate is influenced by several factors:

-

Reactant Concentrations: Higher concentrations of lysine and lauroyl chloride generally lead to an increased reaction rate.

-

Temperature: As with most chemical reactions, an increase in temperature typically accelerates the reaction rate.

-

pH: The pH of the aqueous phase is crucial, as it affects the deprotonation of the amine and can also influence the rate of hydrolysis of the acyl chloride, a competing side reaction.

-

Phase Transfer: In the biphasic system, the transfer of the deprotonated amine from the aqueous phase to the organic phase where the acyl chloride resides can be a rate-limiting step.

| Parameter | Influence on Reaction Rate | Reference |

| Lysine Concentration | Positive correlation | |

| Lauroyl Chloride Concentration | Positive correlation | General chemical kinetics |

| Temperature | Positive correlation | General chemical kinetics |

| pH | Optimal range exists (e.g., 10-13) | |

| Catalyst Concentration | Positive correlation (up to a point) |

Table 1: Factors Influencing the Rate of this compound Synthesis via the Schotten-Baumann Reaction.

Experimental Protocols for Chemical Synthesis

Protocol 1: General N-Lauroyl-Lysine Synthesis

This protocol is adapted from a response surface methodology study and focuses on optimizing the yield.

Materials:

-

Lauric acid

-

Lysine

-

Sodium methylate (catalyst)

-

2-propanol (solvent)

-

n-hexane (solvent)

-

Citric acid (10% solution)

Procedure:

-

In a three-neck flask, add 3g of lauric acid.

-

In a separate beaker, dissolve lysine (in a molar ratio of 2:1 to 4:1 with lauric acid) and sodium methylate (3-7% by weight of lauric acid) in a mixture of 2-propanol and n-hexane.

-

Stir the solution until homogeneous and then add it to the three-neck flask containing lauric acid.

-

Heat the reaction mixture to 55°C and maintain for 2 hours.

-

Purification: a. Add 5 ml of 10% citric acid to the reaction mixture to precipitate the catalyst. b. Separate the precipitate by filtration. c. Evaporate the filtrate at 90°C. d. Wash the resulting product with acetone to remove excess lysine. N-lauroyl-lysine will be obtained as the lower layer.

Protocol 2: Synthesis of Nε-Lauroyl-Lysine via Chelation

This protocol is based on a patent for the regioselective synthesis of Nε-lauroyl-lysine.

Materials:

-

Lysine hydrochloride

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Lauroyl chloride

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Sulfuric acid (30% solution)

-

Purified water

Procedure:

-

Chelate Formation: a. In a reaction flask with stirring, dissolve 159g (1 mol) of CuSO₄ in water. b. Add 364g (2 mol) of lysine hydrochloride in batches while stirring. c. Stir for 3 hours. d. Adjust the pH to 8.5 with a sodium hydroxide solution. e. Cool the reaction mixture to approximately -10°C.

-

Acylation: a. Slowly drip in 218g (1 mol) of lauroyl chloride over 2 hours, maintaining the temperature at -10°C. b. Continue the reaction for 6 hours at this temperature. A blue solid will form.

-

Deprotection and Purification: a. Add the blue solid to a 30% sulfuric acid solution and stir for 4 hours at room temperature. b. Filter the resulting solid. c. Wash the solid three times with purified water. d. The final product is Nε-lauroyl-lysine.

| Parameter | Protocol 1 | Protocol 2 |

| Target Product | N-Lauroyl-Lysine (mixture) | Nε-Lauroyl-Lysine |

| Reactants | Lauric acid, Lysine | Lysine HCl, Lauroyl Chloride |

| Catalyst/Protecting Agent | Sodium methylate | Copper(II) sulfate |

| Solvent | 2-propanol, n-hexane | Water |

| Temperature | 55°C | -10°C |

| Reaction Time | 2 hours | 8 hours (acylation) + 4 hours (deprotection) |

| pH | Not specified | 8.5 (acylation), Acidic (deprotection) |

| Yield | Up to 85.94% conversion | High purity (≥98.5%) |

Table 2: Comparison of Experimental Conditions for this compound Synthesis.

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis of N-acyl amino acids is gaining attention as a more environmentally friendly alternative to traditional chemical methods. This approach often utilizes aminoacylases in aqueous media, avoiding the use of harsh chemicals and organic solvents.

Mechanism and Regioselectivity

Enzymes offer high specificity, which can be leveraged for regioselective acylation.

-

α-Acylation: Some aminoacylases, such as those from Streptomyces ambofaciens, have been shown to preferentially acylate the α-amino group of lysine.

-

ε-Acylation: Other enzymes, like ε-lysine acylase from Streptomyces mobaraensis, specifically catalyze the acylation at the ε-amino group.

Figure 3: General pathway for the enzymatic synthesis of this compound.

Kinetics of Enzymatic Synthesis

The kinetics of enzymatic reactions are typically described by the Michaelis-Menten model. For the synthesis of α-lauroyl-lysine using aminoacylases from S. ambofaciens, the following kinetic parameters have been reported:

| Parameter | Value |

| Vmax (Maximum reaction velocity) | 3.7 mM/h |

| Km (Michaelis constant for lysine) | 76 mM |

| Ki (Inhibition constant for lauric acid) | 70 mM |

Table 3: Kinetic Parameters for the Enzymatic Synthesis of α-Lauroyl-Lysine.

The data indicates a positive influence of lysine concentration on the reaction rate, while lauric acid exhibits an inhibitory effect at higher concentrations.

Conclusion

The synthesis of this compound can be effectively achieved through both chemical and enzymatic routes. The Schotten-Baumann reaction is a robust and widely used chemical method, with regioselectivity being a key consideration that can be controlled through pH and the use of protecting groups. Enzymatic synthesis presents a promising green alternative, offering high specificity and milder reaction conditions. The choice of synthesis strategy will depend on the desired isomer (Nα- or Nε-lauroyl-lysine), required purity, and considerations of process sustainability. This guide provides the foundational knowledge for researchers and professionals to understand, select, and implement the most suitable method for their specific applications.

References

An In-depth Technical Guide to the Self-Assembly and Micelle Formation of Lauroyl Lysine in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl Lysine (B10760008), specifically Nε-lauroyl-L-lysine, is an amino acid-based surfactant that has garnered significant interest in the pharmaceutical and cosmetic industries due to its biocompatibility and unique physicochemical properties. Its structure, comprising a hydrophilic lysine headgroup and a hydrophobic lauroyl (C12) tail, bestows upon it the ability to self-assemble in aqueous environments. This guide provides a comprehensive technical overview of the self-assembly and micelle formation of Lauroyl Lysine, with a focus on its behavior in aqueous solutions, the experimental protocols used for its characterization, and the factors influencing its aggregation.

Self-Assembly and Micelle Formation of this compound

Nε-lauroyl-L-lysine is characterized by its limited solubility in water, a factor that significantly influences its self-assembly behavior and presents challenges in its characterization.[1] Unlike more soluble surfactants, the formation of conventional micelles in pure water is not readily observed. Much of the research has consequently focused on more water-soluble derivatives, such as gemini (B1671429) surfactants synthesized from this compound. These derivatives have been shown to self-assemble into a variety of structures, including nanofibers and vesicles, often in a pH-dependent manner.[2]

The self-assembly of this compound and its derivatives is driven by the hydrophobic effect, where the hydrophobic lauroyl chains minimize their contact with water by aggregating, while the hydrophilic lysine headgroups remain exposed to the aqueous phase. The nature of the resulting aggregates is dependent on a variety of factors, including concentration, temperature, pH, and the presence of co-solutes.

Physicochemical Properties of this compound Derivatives

While specific quantitative data for Nε-lauroyl-L-lysine is scarce due to its low solubility, studies on its derivatives provide valuable insights into its aggregation behavior. For instance, gemini surfactants derived from this compound have been shown to form aggregates at very low concentrations.

| Parameter | Value | Compound | Reference |

| Critical Micelle Concentration (CMC) | 0.001 - 0.01 mM (first CMC) | Gemini Surfactant from this compound | [2] |

| Critical Micelle Concentration (CMC) | 0.09 - 0.5 mM (second CMC) | Gemini Surfactant from this compound | [2] |

These values, obtained through surface tensiometry, indicate a two-step aggregation process for these derivatives, with initial small aggregates forming at very low concentrations, followed by the formation of larger, globular micelles at a higher concentration.

Experimental Protocols for Characterizing this compound Self-Assembly

The study of this compound's self-assembly requires a suite of specialized analytical techniques. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that defines the concentration at which surfactant molecules begin to form micelles. For sparingly soluble surfactants like this compound, modifications to standard protocols may be necessary.

a) Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

This is a highly sensitive method for determining the CMC of surfactants.[3]

-

Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In a polar aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the hydrophobic micellar core, a nonpolar environment, leading to a decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.

-

Protocol:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.

-

Prepare a series of aqueous solutions of this compound with varying concentrations. Due to its low solubility, it may be necessary to use a co-solvent or adjust the pH to achieve a sufficient concentration range for micelle formation.

-

To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to avoid altering the solution properties.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength is typically around 335 nm, and the emission is scanned from 350 to 450 nm.

-

Record the intensities of the first (I₁ at ~373 nm) and third (I₃ at ~384 nm) vibronic peaks.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the midpoint of the transition in the resulting sigmoidal curve.

-

b) Surface Tension Measurement

Surface tension measurements provide a direct indication of the surface activity of a surfactant and can be used to determine the CMC.

-

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this break occurs is the CMC.

-

Protocol (Wilhelmy Plate Method):

-

Prepare a series of aqueous solutions of this compound at different concentrations.

-

Use a tensiometer equipped with a Wilhelmy plate (typically platinum).

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of each solution, ensuring the plate is properly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

Characterization of Micelle Size and Morphology

a) Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution.

-

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

-

Protocol:

-

Prepare an aqueous dispersion of this compound at a concentration above its expected CMC.

-

Filter the solution through a microporous filter (e.g., 0.22 µm) to remove dust and other large particles.

-

Place the filtered solution into a clean DLS cuvette.

-

Perform the DLS measurement at a controlled temperature.

-

The instrument's software will analyze the correlation function of the scattered light intensity to provide the size distribution and average hydrodynamic radius of the micelles.

-

b) Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of self-assembled structures.

-

Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.

-

Protocol (Negative Staining):

-

Prepare a dilute aqueous dispersion of this compound aggregates.

-

Place a small drop of the dispersion onto a carbon-coated TEM grid.

-

After a few minutes, blot off the excess liquid with filter paper.

-

Apply a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid.

-

After a minute, blot off the excess stain.

-

Allow the grid to air-dry completely.

-

Image the grid using a transmission electron microscope. The stain will embed the aggregates, allowing for the visualization of their shape and size.

-

Factors Influencing this compound Self-Assembly

The aggregation behavior of this compound is sensitive to environmental conditions.

pH

The lysine headgroup of this compound has two amino groups, making its charge state dependent on the pH of the solution. At low pH, the amino groups are protonated, leading to a positive charge. As the pH increases, the amino groups deprotonate, reducing the electrostatic repulsion between the headgroups. This change in charge can significantly influence the packing of the surfactant molecules and, consequently, the morphology of the self-assembled structures. For some amino acid-based surfactants, a transition from spherical micelles to more complex structures like wormlike micelles or vesicles has been observed with changes in pH.

Temperature

Temperature can affect both the solubility of this compound and the thermodynamics of micellization. For many surfactants, the CMC initially decreases with increasing temperature to a minimum and then increases. The enthalpy and entropy of micellization can be determined from the temperature dependence of the CMC, providing insights into the driving forces of self-assembly.

Logical and Experimental Workflows

To effectively study the self-assembly of this compound, a logical workflow is essential.

Caption: Experimental workflow for characterizing this compound self-assembly.

This workflow begins with the careful preparation of this compound dispersions under various conditions. The CMC is then determined using complementary techniques like fluorescence spectroscopy and surface tensiometry. Subsequently, the size and morphology of the aggregates are characterized by DLS and TEM. Finally, temperature-dependent studies of the CMC allow for the calculation of the thermodynamic parameters of micellization, providing a complete picture of the self-assembly process.

Caption: Factors influencing the self-assembly of this compound.

The interplay of pH, temperature, and concentration directly affects the molecular properties of this compound, such as headgroup charge and the strength of hydrophobic interactions. These properties, in turn, govern the molecular packing and ultimately determine the formation and morphology of the self-assembled structures.

Conclusion

The self-assembly of this compound in aqueous solutions is a complex phenomenon, significantly influenced by its low water solubility. While direct characterization of its micellar properties in pure water is challenging, studies on its derivatives and the application of specialized experimental techniques can provide valuable insights into its aggregation behavior. Understanding the influence of factors such as pH and temperature is crucial for controlling the self-assembly process and for the rational design of this compound-based formulations for pharmaceutical and cosmetic applications. This guide provides the foundational knowledge and experimental framework for researchers and professionals to further explore the potential of this versatile amino acid-based surfactant.

References

Molecular Modeling of Lauroyl Lysine Supramolecular Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nε-lauroyl-L-lysine, an amphiphilic amino acid derivative, has garnered significant interest for its capacity to self-assemble into diverse supramolecular structures, including hydrogels and oleogels. These materials exhibit significant potential in a range of applications, from cosmetics to advanced drug delivery systems. The formation of these ordered structures is primarily driven by non-covalent interactions, such as hydrogen bonding and hydrophobic forces. A comprehensive understanding of the molecular underpinnings of lauroyl lysine (B10760008) self-assembly is crucial for the rational design of novel biomaterials with tailored properties. This technical guide provides an in-depth exploration of the molecular modeling of lauroyl lysine supramolecular structures, complemented by detailed experimental protocols for their characterization and quantitative data for comparative analysis.

Introduction to this compound Supramolecular Chemistry

Nε-lauroyl-L-lysine is an organic compound that is sparingly soluble in many cosmetic media. It is a derivative of the essential amino acid L-lysine, where the ε-amino group is acylated with a lauroyl group, a 12-carbon fatty acid chain. This molecular architecture imparts an amphiphilic character, with a hydrophilic lysine head group and a hydrophobic lauroyl tail. This dual nature is the driving force behind its self-assembly into ordered supramolecular structures in various solvents.

The self-assembly process is a hierarchical one, beginning with the formation of primary aggregates such as micelles or bilayers, which then further organize into larger structures like nanofibers and nanotubes. These higher-order structures can entangle to form a three-dimensional network, entrapping solvent molecules and leading to the formation of gels. The properties of these gels, including their mechanical strength and stability, are highly dependent on the molecular structure of the gelator and the surrounding environmental conditions.

Molecular Modeling of this compound Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of amphiphilic molecules like this compound at an atomistic level. These simulations can provide valuable insights into the molecular packing, conformational changes, and intermolecular interactions that govern the formation of supramolecular structures.

Experimental Protocol: Molecular Dynamics (MD) Simulation of this compound Self-Assembly

This protocol outlines a general workflow for performing an all-atom MD simulation of Nε-lauroyl-L-lysine self-assembly in an aqueous environment using GROMACS.

1. System Preparation:

-

Initial Conformation: Generate the initial 3D structure of a single Nε-lauroyl-L-lysine molecule using a molecular builder such as Avogadro or PyMOL.

-

Force Field Selection: Choose an appropriate force field. The GROMOS96 54a7 force field, in conjunction with parameters for the lauroyl chain from dipalmitoylphosphatidylcholine (DPPC) simulations, has been successfully used for similar lipopeptides.[1]

-

Topology Generation: Use the GROMACS pdb2gmx tool to generate the topology file for the this compound molecule, which describes the bonded and non-bonded interactions.

-

Solvation: Create a simulation box and populate it with a random distribution of this compound molecules at the desired concentration. Solvate the system with a suitable water model (e.g., SPC/E or TIP3P) using the gmx solvate command.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological ionic strength using the gmx genion tool.

2. Simulation Execution:

-

Energy Minimization: Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration: Conduct a two-step equilibration process:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at the desired temperature (e.g., 300 K) to ensure proper temperature distribution.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) and temperature to achieve the correct density.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the self-assembly process.

3. Analysis:

-

Visual Inspection: Visualize the trajectory using VMD or PyMOL to observe the formation of aggregates and higher-order structures.

-

Structural Analysis: Analyze the trajectory to calculate various structural properties, such as:

-

Radial Distribution Functions (RDFs): To understand the packing of molecules.

-

Hydrogen Bond Analysis: To quantify the extent of hydrogen bonding.

-

Radius of Gyration: To characterize the size and shape of the aggregates.

-

Secondary Structure Analysis (for peptide-containing analogues): To monitor conformational changes.

-

Experimental Characterization of this compound Supramolecular Structures

The macroscopic properties of this compound gels are a direct consequence of their underlying microscopic structure. A combination of experimental techniques is necessary to fully characterize these materials.

Rheological Properties

Rheology is the study of the flow and deformation of matter, and it is a critical tool for quantifying the mechanical properties of hydrogels.

This protocol describes the use of an oscillatory rheometer to measure the storage (G') and loss (G'') moduli of a this compound hydrogel.

1. Sample Preparation:

-

Prepare the this compound hydrogel at the desired concentration by dissolving the powder in the appropriate solvent (e.g., water or a buffer solution), followed by heating and cooling to induce gelation.

-

Allow the gel to equilibrate at the measurement temperature for a set period (e.g., 24 hours) before analysis.

2. Measurement:

-

Geometry: Use a parallel plate or cone-plate geometry.

-

Temperature Control: Maintain the desired temperature using a Peltier system.

-

Strain Sweep: Perform a strain sweep experiment at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.

-

Frequency Sweep: Conduct a frequency sweep at a constant strain within the LVR to measure the dependence of G' and G'' on the frequency of oscillation. This provides information about the gel's viscoelastic nature.

-

Time Sweep: Monitor G' and G'' over time at a constant strain and frequency to assess the gel's stability.

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for probing the intermolecular interactions, particularly hydrogen bonding, that drive the self-assembly of this compound.

1. Sample Preparation:

-

For solid-state analysis, a small amount of the dried this compound powder can be mixed with KBr and pressed into a pellet.

-

For gel-state analysis, a thin film of the hydrogel can be cast onto an ATR (Attenuated Total Reflectance) crystal.

2. Measurement:

-

Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Pay close attention to the regions corresponding to N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide I band, around 1640 cm⁻¹), as shifts in these bands are indicative of hydrogen bond formation.

Morphological Characterization

Microscopy and scattering techniques are employed to visualize the morphology of the self-assembled structures.

SAXS is used to determine the size, shape, and arrangement of nanoscale structures in solution or in the gel state.

1. Sample Preparation:

-

Load the this compound solution or hydrogel into a sample cell with X-ray transparent windows (e.g., quartz capillaries).

2. Measurement:

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-ray intensity as a function of the scattering angle.

3. Data Analysis:

-

Analyze the scattering profile to obtain information about the size and shape of the self-assembled structures (e.g., spherical micelles, cylindrical fibers).

-

Modeling the scattering data can provide quantitative parameters such as the radius of gyration and the cross-sectional radius of the fibers.

Quantitative Data

The following tables summarize key quantitative data for Nε-lauroyl-L-lysine and related diacyl-lysine derivatives.

Table 1: Physicochemical Properties of Nε-lauroyl-L-lysine

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₆N₂O₃ | [2] |

| Molecular Weight | 328.5 g/mol | [2] |

| IUPAC Name | (2S)-2-amino-6-(dodecanoylamino)hexanoic acid | [2] |

Table 2: Gelation Properties of Diacyl-L-lysine Derivatives in Water

| Gelator | Minimum Gelation Concentration (MGC) (mg/mL) | Reference |

| 2C12-Lys-Na (Sodium Nα, Nε-dilauroyl-L-lysinate) | 1 | [3] |

| 2C12-Lys-K (Potassium Nα, Nε-dilauroyl-L-lysinate) | 5 | |

| 2C14-Lys-K (Potassium Nα, Nε-dimyristoyl-L-lysinate) | 2.3 |

Table 3: Rheological Properties of Diacyl-L-lysine Hydrogels

| Gelator System | Storage Modulus (G') (Pa) | Conditions | Reference |

| 2C12-Lys-Na in water | > G'' | Room temperature | |

| 2C12-Lys-K in water | > G'' | Room temperature | |

| 2C14-Lys-K in water | > G'' | Room temperature |

Visualizations

Hierarchical Self-Assembly of this compound

The self-assembly of this compound is a multi-step process that begins at the molecular level and culminates in the formation of a macroscopic gel. This hierarchical process is driven by a delicate balance of non-covalent interactions.

Logical Workflow for Designing a this compound-Based Drug Delivery System

The unique properties of this compound supramolecular structures make them attractive candidates for drug delivery vehicles. The design of such a system follows a logical workflow that integrates molecular modeling and experimental characterization.

Conclusion

The self-assembly of Nε-lauroyl-L-lysine into supramolecular structures is a fascinating example of molecular engineering at the nanoscale. Molecular modeling, in synergy with a suite of experimental techniques, provides a powerful framework for understanding and ultimately controlling this process. The ability to predict and tailor the properties of this compound-based materials opens up exciting avenues for the development of advanced functional materials for a wide range of applications in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and exploitation of these versatile biomaterials.

References

Enzymatic Synthesis of Lauroyl Lysine for Pharmaceutical Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of Nε-lauroyl-L-lysine, a lipoamino acid with significant potential in pharmaceutical and cosmetic applications. This document details the enzymatic routes for its synthesis, offering a greener alternative to traditional chemical methods. It also explores its pharmaceutical applications, focusing on its role as a skin barrier enhancer and its potential anti-inflammatory activity through the modulation of key signaling pathways.

Introduction to Lauroyl Lysine (B10760008)

Nε-lauroyl-L-lysine is an acylated amino acid derivative formed by the covalent linkage of lauric acid, a saturated fatty acid, to the ε-amino group of L-lysine. This amphiphilic molecule possesses unique physicochemical properties, including excellent skin compatibility, conditioning effects, and the ability to act as a penetration enhancer, making it a valuable ingredient in topical drug delivery systems and advanced skincare formulations.[1]

Enzymatic Synthesis of Nε-Lauroyl-L-Lysine

The enzymatic synthesis of Nε-lauroyl-L-lysine offers several advantages over chemical methods, including higher specificity, milder reaction conditions, and reduced environmental impact. The primary enzymes utilized for this biotransformation are ε-lysine acylases and lipases.

Key Enzymes and Their Characteristics

ε-Lysine Acylase: Acylases specific to the ε-amino group of lysine are highly efficient for the synthesis of Nε-lauroyl-L-lysine. A notable example is the ε-lysine acylase from Streptomyces mobaraensis. Recombinant expression of this enzyme has been shown to produce Nε-lauroyl-L-lysine with high yields, often approaching 100%. This enzyme exhibits remarkable regioselectivity, specifically targeting the ε-amino group of lysine.

Lipases: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also effective catalysts for the N-acylation of lysine. While lipases can acylate both the α- and ε-amino groups, studies have shown that CALB demonstrates a strong preference for the ε-position, making it a suitable biocatalyst for this synthesis. The use of immobilized lipases is particularly advantageous as it allows for easier enzyme recovery and reuse.

Experimental Protocols

Enzyme Production and Preparation:

-

The gene encoding ε-lysine acylase from Streptomyces mobaraensis is cloned and expressed in a suitable host, such as Escherichia coli or Streptomyces lividans.

-

The recombinant enzyme is purified from the cell-free extract or culture supernatant using standard chromatographic techniques.

Reaction Conditions:

-

A reaction mixture is prepared containing L-lysine hydrochloride and lauric acid in an aqueous buffer solution.

-

The recombinant ε-lysine acylase is added to the mixture.

-

The reaction is incubated at a controlled temperature, typically around 37°C, with constant stirring.

-

The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

Enzyme Preparation:

-

Commercially available immobilized CALB (e.g., Novozym 435) is used directly.

Reaction Conditions:

-

L-lysine and lauric acid are dissolved in a suitable organic solvent, such as 2-methyl-2-butanol, to overcome the low solubility of lauric acid in aqueous media.

-

The immobilized lipase is added to the substrate solution.

-

The reaction is carried out at a controlled temperature, for instance, 50°C, with agitation.

-

The conversion to Nε-lauroyl-L-lysine is monitored over time using HPLC.

Quantitative Data on Enzymatic Synthesis

The following tables summarize key quantitative data from studies on the enzymatic synthesis of Nε-lauroyl-L-lysine.

| Enzyme | Substrates (Concentration) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Recombinant ε-Lysine Acylase | L-lysine HCl (500 mM), Lauric Acid (50-250 mM) | Aqueous Buffer | 37 | 6-24 | 90-100 | [2] |

| Immobilized Candida antarctica Lipase B | L-lysine, Lauric Acid | Organic Solvent | 50 | 24-72 | >90 |

Downstream Processing and Purification

Purification of Nε-lauroyl-L-lysine from the reaction mixture is crucial to obtain a high-purity product for pharmaceutical applications.

-

Enzyme Removal: If using an immobilized enzyme, it can be easily removed by filtration. For free enzymes, denaturation followed by centrifugation can be employed.

-

Product Precipitation and Washing: The pH of the reaction mixture is adjusted to the isoelectric point of Nε-lauroyl-L-lysine to induce precipitation. The precipitate is then collected by filtration and washed with water and organic solvents like ethanol (B145695) to remove unreacted substrates and by-products.

-

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system.

-

Drying: The final product is dried under vacuum to obtain a fine, white powder.

Pharmaceutical Applications of Lauroyl Lysine

Nε-lauroyl-L-lysine's unique properties make it a promising ingredient in pharmaceutical formulations, particularly for topical applications.

Skin Barrier Enhancement and Permeation Enhancement

Nε-lauroyl-L-lysine acts as a skin conditioning agent and can enhance the skin's barrier function. Its lipophilic lauroyl group can interact with the lipid matrix of the stratum corneum, the outermost layer of the skin. This interaction can help to reinforce the skin's natural barrier, reducing transepidermal water loss and protecting the skin from external irritants.

Furthermore, by fluidizing the lipid bilayers of the stratum corneum, Nε-lauroyl-L-lysine can act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) into the deeper layers of the skin. This property is particularly valuable for the development of effective transdermal drug delivery systems.

Anti-Inflammatory Activity and Signaling Pathways

Emerging research suggests that N-acyl amino acids, including Nε-lauroyl-L-lysine, possess anti-inflammatory properties. While the precise mechanisms are still under investigation, several signaling pathways have been implicated.

NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of inflammation in the skin.[3] Its activation leads to the production of pro-inflammatory cytokines. Some N-acyl amino acids have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of inflammatory mediators.[4] This suggests a potential mechanism for the anti-inflammatory effects of Nε-lauroyl-L-lysine in inflammatory skin conditions.

PPAR Signaling Pathway: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation.[5][6][7] Fatty acids and their derivatives are known ligands for PPARs.[5] It is plausible that Nε-lauroyl-L-lysine, containing a lauric acid moiety, could modulate PPAR signaling, leading to anti-inflammatory responses. Activation of PPARs can suppress the expression of pro-inflammatory genes.

Visualizations

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of Nε-lauroyl-L-lysine.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of Nε-lauroyl-L-lysine.

Skin Penetration Enhancement Mechanism

Caption: Mechanism of skin penetration enhancement by Nε-lauroyl-L-lysine.

Conclusion

The enzymatic synthesis of Nε-lauroyl-L-lysine represents a sustainable and efficient method for producing this high-value ingredient. Its multifaceted properties, including skin barrier enhancement and potential anti-inflammatory effects, position it as a key component in the development of advanced pharmaceutical and cosmetic formulations. Further research into its specific molecular targets and signaling pathways will undoubtedly unlock its full therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and application of this promising lipoamino acid.

References

- 1. marknature.com [marknature.com]

- 2. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]

- 3. NF-κB signaling in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

Spectroscopic Characterization of Lauroyl Lysine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Lauroyl Lysine (B10760008) and its derivatives. This document details the experimental protocols for Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting key data in structured tables for comparative analysis. Furthermore, this guide includes workflow diagrams to visualize the characterization process, aiding in the systematic structural elucidation of these compounds.

Introduction to Lauroyl Lysine and its Derivatives

This compound is an amino acid derivative formed by the acylation of lysine with lauric acid. It is widely used in the cosmetics and pharmaceutical industries due to its unique physicochemical properties, including its lubricity, water-repellency, and smooth feel. Derivatives of this compound are of growing interest in drug development for their potential as drug delivery vehicles, permeation enhancers, and bioactive molecules. Accurate and thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of these synthesized derivatives.

General Workflow for Spectroscopic Characterization

The structural elucidation of a newly synthesized this compound derivative typically follows a systematic workflow that integrates multiple spectroscopic techniques. This process ensures a comprehensive analysis, from functional group identification to the precise determination of the molecular structure.

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound derivatives, it is particularly useful for confirming the presence of amide, carboxylic acid, and aliphatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : No specific sample preparation is required for a powdered sample of this compound. Ensure the sample is dry and free of solvent.

-

Instrument Setup :

-

Use an FTIR spectrometer equipped with a diamond ATR accessory.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Measurement : Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Analysis :

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Quantitative Data: Characteristic FTIR Absorption Bands

The following table summarizes the characteristic FTIR absorption bands for N-ε-Lauroyl-L-lysine.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Amide, Amine |

| 2921, 2850 | C-H stretch (asymmetric & symmetric) | Aliphatic (CH₂, CH₃) |

| ~1720 | C=O stretch | Carboxylic acid |

| 1642 | C=O stretch (Amide I) | Amide |

| 1542 | N-H bend (Amide II) | Amide |

| 1298 | C-N stretch | Amide |

Note: The exact positions of the peaks can vary slightly depending on the specific derivative and the sample's physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the unambiguous determination of its structure. Both ¹H and ¹³C NMR are essential for the characterization of this compound derivatives.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄). The choice of solvent may depend on the solubility of the specific derivative.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts (δ) and multiplicities (e.g., singlet, doublet, triplet) of the signals.

-

Quantitative Data: Estimated ¹H and ¹³C NMR Chemical Shifts for N-ε-Lauroyl-L-lysine

The following tables provide estimated chemical shifts for N-ε-Lauroyl-L-lysine in DMSO-d₆. These values are based on the known chemical shifts of lysine and lauric acid and may vary for different derivatives.

Table: Estimated ¹H NMR Chemical Shifts (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 | t | Nε-H (Amide) |

| ~3.2 | m | Hα (Lysine) |

| ~3.0 | q | Hε (Lysine) |

| ~2.0 | t | α-CH₂ (Lauroyl) |

| ~1.4 | m | Hδ (Lysine) |

| ~1.3 | m | Hβ, Hγ (Lysine) |

| 1.2-1.3 | br s | -(CH₂)₈- (Lauroyl) |

| ~0.85 | t | -CH₃ (Lauroyl) |

Table: Estimated ¹³C NMR Chemical Shifts (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (Carboxylic acid) |

| ~172 | C=O (Amide) |

| ~55 | Cα (Lysine) |

| ~38 | Cε (Lysine) |

| ~35 | α-CH₂ (Lauroyl) |

| 31-28 | -(CH₂)₈- (Lauroyl) |

| ~30 | Cδ (Lysine) |

| ~28 | Cβ (Lysine) |

| ~22 | Cγ (Lysine) |

| ~22 | penultimate CH₂ (Lauroyl) |

| ~14 | -CH₃ (Lauroyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can be used to elucidate the structure.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation :

-

Prepare a dilute solution of the this compound derivative (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile/water).

-

-

LC Separation :

-

Column : Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compound.

-

Flow Rate : A typical flow rate is 0.2-0.4 mL/min.

-

-

MS Analysis :

-

Ionization : Use Electrospray Ionization (ESI) in positive ion mode.

-

Full Scan MS : Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

MS/MS Fragmentation : Select the [M+H]⁺ ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum.

-

-

Data Analysis :

-

Determine the accurate mass of the parent ion and compare it to the theoretical mass of the expected this compound derivative.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

-

Quantitative Data: Mass Spectrometric Data for N-ε-Lauroyl-L-lysine

Table: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₈H₃₆N₂O₃ |

| Exact Mass | 328.2726 |

| [M+H]⁺ (calculated) | 329.2802 |

Table: Key MS/MS Fragmentation Ions for [M+H]⁺ of N-ε-Lauroyl-L-lysine

| m/z | Tentative Fragment Assignment |

| 311.2697 | [M+H - H₂O]⁺ |

| 284.2584 | [M+H - COOH]⁺ |

| 184.1386 | [Lauroyl group]⁺ |

| 147.1128 | [Lysine]⁺ |

| 130.0863 | [Lysine - NH₃]⁺ |

| 84.0808 | [C₅H₁₀N]⁺ (from Lysine side chain) |

Logical Workflow for Data Integration and Structure Confirmation

The final step in the characterization process is to integrate the data from all spectroscopic techniques to confirm the structure of the this compound derivative.

Caption: A logical workflow illustrating the integration of data from multiple spectroscopic techniques to confirm the chemical structure.

The Biophysical Interface: A Technical Guide to Lauroyl Lysine-Lipid Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nε-Lauroyl-L-lysine, an amphiphilic amino acid derivative, is a material of significant interest in the cosmetic and pharmaceutical industries due to its unique physicochemical properties. Its interactions with lipid bilayers are fundamental to its function in various applications, from enhancing product texture to its role in novel drug delivery systems. This technical guide provides an in-depth exploration of the theoretical and experimental studies on Lauroyl Lysine-lipid interactions. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Lauroyl Lysine (B10760008), synthesized from the essential amino acid L-lysine and the fatty acid lauric acid, possesses a distinct molecular structure with a hydrophilic head (the lysine residue) and a hydrophobic tail (the 12-carbon lauroyl chain)[1][2]. This amphiphilic nature drives its self-assembly and interaction with other lipids, leading to the formation of various structures such as micelles, vesicles, and stable membranes[3]. Understanding these interactions at a molecular level is crucial for harnessing its full potential in advanced applications like targeted drug delivery, where it can influence the stability, permeability, and drug release characteristics of liposomal formulations[4][5].

The interaction is primarily governed by a combination of electrostatic forces between the charged groups of lysine and lipid headgroups, and hydrophobic interactions between the lauroyl chain and the lipid acyl chains within the bilayer. These interactions can modulate the physical properties of lipid membranes, including their phase transition temperature, fluidity, and domain formation. This guide will delve into the specifics of these interactions, providing the necessary data and protocols for further research and development.

Synthesis of Nε-Lauroyl-L-lysine

The synthesis of Nε-Lauroyl-L-lysine is a critical first step for any study of its lipid interactions. Several methods have been reported, with the Schotten-Baumann reaction and amidation reactions being common.

Synthesis via Amidation Reaction

A prevalent method involves the amidation of lauric acid with L-lysine. Optimization of this reaction has been achieved using Response Surface Methodology (RSM).

Experimental Protocol: Synthesis of Nε-Lauroyl-L-lysine via Amidation

-

Materials: L-lysine, Lauric Acid (C12H24O2), Sodium Methylate (NaOCH3) catalyst, 2-propanol, n-hexane, 0.1 N KOH solution.

-

Procedure:

-

Dissolve L-lysine and sodium methylate in a mixture of 2-propanol and n-hexane in a beaker. The ratios of lysine to lauric acid, solvent to lauric acid, and catalyst concentration are varied for optimization (e.g., lysine:lauric acid molar ratios of 2, 3, 4; solvent:lauric acid v/w ratios of 1, 2, 3; catalyst concentrations of 3%, 5%, 7% by weight of lauric acid).

-

Stir the solution until homogeneous.

-

Transfer the solution to a three-neck flask and heat to 55°C for 2 hours.

-

Monitor the reaction progress by taking 2-gram samples and titrating with 0.1 N KOH solution to determine the conversion of lauric acid.

-

Upon completion, purify the mixture to isolate Nε-Lauroyl-L-lysine.

-

Synthesis via Schotten-Baumann Reaction

Another common method is the Schotten-Baumann reaction, where the free amine of lysine is acylated with lauroyl chloride. Optimization of pH is crucial for maximizing yield in this process.

Experimental Protocol: Synthesis of Nε-Lauroyl-L-lysine via Schotten–Baumann Reaction

-

Materials: L-lysine, Lauryl Chloride, suitable base (e.g., NaOH) to control pH.

-

Procedure:

-

Dissolve L-lysine in an aqueous solution.

-

Maintain the pH of the solution within an optimal range (e.g., between 10 and 13) by the controlled addition of a base.

-

Slowly add lauroyl chloride to the lysine solution under vigorous stirring. A continuous injection technique can be employed.

-

Monitor the reaction to completion.

-

The product, Nε-Lauroyl-L-lysine, can then be isolated and purified.

-

The following diagram illustrates a generalized workflow for the synthesis of Nε-Lauroyl-L-lysine.

Caption: Generalized workflow for the synthesis of Nε-Lauroyl-L-lysine.

Interaction with Lipid Membranes

The amphiphilic nature of this compound dictates its interaction with lipid bilayers. These interactions are crucial for its applications in drug delivery and cosmetics. Studies often involve model membrane systems like liposomes and vesicles.

Formation of Vesicles and Liposomes

This compound derivatives can self-assemble into vesicles or be incorporated into liposomal formulations. Gemini-type derivatives of this compound have been shown to form multilamellar vesicles (MLVs) that can encapsulate water-soluble active ingredients. Similarly, Nα-acylation lysine based derivatives can spontaneously self-assemble into vesicles.

A mixture of lipidated lysine (cationic) and fatty acids (anionic) can form protocellular membranes at low concentrations, driven by electrostatic, hydrogen bonding, and hydrophobic interactions.

Experimental Protocol: Characterization of Vesicle Formation

-

Materials: Lipidated lysine (e.g., lauryl ester of lysine), decanoic acid, pyrene, Nile Red, glucose.

-

Methods:

-

Dynamic Light Scattering (DLS): To determine the size distribution of the formed vesicles.

-

Fluorophore Partitioning:

-

Pyrene: To probe the hydrophobic microenvironment of the vesicle core.

-

Nile Red: To confirm the formation of a lipidic environment.

-

-

Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of the vesicle morphology.

-

Encapsulation Studies: Use a water-soluble molecule like glucose to confirm the formation of an enclosed aqueous compartment.

-

Influence on Membrane Properties

The interaction of lysine-containing molecules with lipid membranes can significantly alter the properties of the membrane. For instance, poly(L-lysine) binding to negatively charged membranes increases the main transition temperature and the hydrophobic order of the membrane. It can also induce domain formation in mixed lipid membranes. While these studies use poly(L-lysine), the fundamental principles of electrostatic and hydrophobic interactions are applicable to this compound.

Cationic proteins rich in lysine can trigger the formation of non-bilayer lipid phases in model and biological membranes. This highlights the potent effect of the lysine residue in modulating lipid organization.

Table 1: Summary of this compound and Related Compounds' Effects on Lipid Assemblies

| Compound/System | Lipid System | Observed Effect | Analytical Technique(s) | Reference |

| Lauroyl-poly-L-lysine | Phospholipid membranes | Initial electrostatic interaction followed by hydrophobic insertion | Not specified | |

| Bis(Nε-lauroyl lysine) derivatives | Aqueous media with sterol ester | Formation of multilamellar vesicles (MLVs) | Not specified | |

| Sodium Nα-lauramide lysine | Aqueous solution | Spontaneous self-assembly into vesicles | Not specified | |

| L-lysine-based organogelators | Liquid paraffin | Formation of organogels capable of high drug loading | UV-vis spectroscopy, SEM, rheology | |

| Lipidated lysine and decanoic acid | Aqueous buffer | Formation of stable protocellular membranes | DLS, Cryo-TEM, fluorescence spectroscopy | |

| Poly(L-lysine) | Negatively charged PG membranes | Increased main transition temperature and hydrophobic order | DSC, FT-IR spectroscopy | |

| Poly(L-lysine) | DLPA vesicles | Induces conformational change from random coil to beta-structure | Circular Dichroism |

Role in Drug Delivery Systems

This compound and its derivatives are being explored for their potential in drug delivery systems, primarily due to their ability to form or be incorporated into liposomes and other nanocarriers.

Drug Encapsulation and Release

L-lysine-based organogels have demonstrated a high loading capacity for drugs like naproxen, with the release rate being dependent on the gelator concentration, drug concentration, and pH. The interaction of this compound within a lipid matrix can influence the permeability of the carrier and thus the release kinetics of the encapsulated drug. Coating liposomes with poly-L-lysine has been shown to affect membrane permeability, with the effect being dependent on the phase state of the lipids.

The following diagram illustrates a conceptual model of a this compound-containing liposome (B1194612) for drug delivery.

Caption: this compound integrated into a liposomal bilayer for drug delivery.

Key Experimental Methodologies

A variety of biophysical techniques are employed to study this compound-lipid interactions.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

-

Objective: To determine the effect of this compound on the phase transition temperature (Tm) of lipid bilayers.

-

Materials: Liposome suspension (e.g., DPPG), this compound solution, buffer.

-

Procedure:

-

Prepare liposome suspensions in a suitable buffer.

-

Incubate the liposomes with varying concentrations of this compound.

-

Transfer a precise volume of the sample and a reference (buffer) into DSC pans.

-

Seal the pans and place them in the calorimeter.

-

Scan the samples over a relevant temperature range (e.g., 20°C to 60°C for DPPG) at a controlled scan rate (e.g., 1°C/min).

-

Record the heat flow as a function of temperature to identify the Tm, which appears as an endothermic peak.

-

Analyze the shift in Tm and the change in the peak's enthalpy to understand the interaction.

-

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

-

Objective: To investigate changes in the lipid acyl chain order and the secondary structure of this compound upon interaction with membranes.

-

Procedure:

-

Prepare samples of lipid membranes with and without this compound.

-

Acquire FT-IR spectra over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Analyze the symmetric and asymmetric C-H stretching vibrations of the lipid acyl chains (around 2850 and 2920 cm⁻¹, respectively) to assess membrane order (fluidity).

-

Analyze the amide I and II bands of this compound to determine its secondary structure (e.g., α-helix, β-sheet, random coil).

-

The following diagram outlines the logical workflow for investigating this compound-lipid interactions.

Caption: Logical workflow for studying this compound-lipid interactions.

Conclusion

The interaction between this compound and lipid membranes is a complex interplay of electrostatic and hydrophobic forces. These interactions lead to significant alterations in membrane properties, which can be harnessed for various applications, particularly in drug delivery and cosmetics. This guide has provided a summary of the current understanding, presenting key data, experimental protocols, and conceptual models. Further research, employing the methodologies outlined herein, will continue to elucidate the nuanced biophysical mechanisms and pave the way for the rational design of novel this compound-based systems.

References

The Advent of Lauroyl Lysine in Biotechnology: A Technical Guide to Novel Applications

For Immediate Release

[City, State] – [Date] – Lauroyl Lysine, an amino acid derivative traditionally favored in the cosmetics industry for its unique sensory properties, is emerging as a versatile and powerful tool in the realm of biotechnology. This technical guide explores the novel applications of this compound and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential in drug delivery, 3D cell culture, and antimicrobial therapies. This document details the underlying scientific principles, presents key quantitative data, and provides explicit experimental protocols to facilitate further research and development in this exciting field.

Introduction: Beyond Cosmetics

This compound is a functional ingredient synthesized from lauric acid, a natural fatty acid, and L-lysine (B1673455), an essential amino acid.[1][2] Its amphiphilic nature, biocompatibility, and unique self-assembly properties are now being harnessed for advanced biotechnological applications. This guide will delve into the innovative uses of this compound-based systems, including their role in the formation of micelles, vesicles, and hydrogels for targeted drug delivery and as scaffolds for three-dimensional cell cultures.

Drug Delivery Systems: Harnessing Self-Assembly

The amphiphilic character of this compound and its derivatives allows for their spontaneous self-assembly in aqueous environments into various nanostructures, such as micelles and vesicles, which can serve as effective drug delivery vehicles.[3]

Micellar and Vesicular Drug Carriers

This compound-based surfactants can form micelles and vesicles that are capable of encapsulating both hydrophobic and hydrophilic therapeutic agents. These nanocarriers offer the potential for improved drug solubility, stability, and targeted delivery. A notable example is the gemini (B1671429) surfactant derivative, GE-10-LL, which can form multilamellar vesicles (MLVs) that can encapsulate water-soluble active ingredients.[4] The formation of these structures is a critical attribute for developing novel drug delivery platforms.

Quantitative Data for this compound-Based Delivery Systems

| Parameter | This compound Derivative | Value | Reference |

| Critical Micelle Concentration (CMC) | Gemini Surfactant (bis(Args)) | 0.001–0.01 mM | [5] |

| Particle Size (Hydrodynamic Diameter) | Poly-L-lysine coated Magnetic Nanoparticles | 124.4 ± 1.4 nm | |

| Zeta Potential | Poly-L-lysine coated Magnetic Nanoparticles | +42.5 ± 0.5 mV | |

| Drug Loading Capacity (Naproxen) | L-lysine-based organogel | Up to 166.6% of gelator weight | |

| Encapsulation Efficiency (Letrozole) | Dextran-b-poly(ε-benzyloxycarbonyl-l-lysine) micelles | 38.33% - 46.39% |

Experimental Protocols

This protocol describes a general method for the preparation of multilamellar vesicles (MLVs) using a this compound derivative.

Materials:

-

GE-10-LL (water-soluble this compound derivative)

-

Sterol ester

-

Aqueous buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)

-

Water-soluble active ingredient

-

Magnetic stirrer

Procedure:

-

Disperse the GE-10-LL and sterol ester in the aqueous buffer.

-

Add the water-soluble active ingredient to the dispersion.

-

Stir the mixture vigorously at room temperature using a magnetic stirrer.

-

Continue stirring until a homogenous milky dispersion of MLVs is formed.

-

The resulting MLVs can be characterized for particle size, zeta potential, and encapsulation efficiency.

This protocol outlines a dialysis-based method to determine the encapsulation efficiency of a hydrophobic drug in micelles.

Materials:

-

Drug-loaded micelle solution

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Phosphate buffer (pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve the this compound-based polymer and the hydrophobic drug in a suitable organic solvent.

-

Evaporate the organic solvent to form a thin film.

-

Hydrate the film with an aqueous buffer to form the micelle solution.

-

Place a known volume of the drug-loaded micelle solution into a dialysis bag.

-

Dialyze against a large volume of phosphate buffer for a specified period to remove the unencapsulated drug.

-

Measure the concentration of the drug remaining inside the dialysis bag using HPLC.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of drug in micelles / Initial amount of drug) x 100

Three-Dimensional (3D) Cell Culture

Hydrogels derived from this compound and its polymers offer a promising scaffold for 3D cell culture, mimicking the native extracellular matrix and providing a more physiologically relevant environment for cells compared to traditional 2D cultures.

This compound-Based Hydrogels

Poly(Nε-acryloyl l-lysine) (pLysAAm) hydrogels are a prime example of this compound's application in tissue engineering. These hydrogels can be synthesized via rapid photo-polymerization and exhibit properties suitable for 3D cell culture, including high porosity and the ability to support cell viability and proliferation.

Experimental Workflow for 3D Cell Culture in pLysAAm Hydrogel

Caption: Workflow for 3D cell culture using pLysAAm hydrogel.

Experimental Protocol: Fabrication of pLysAAm Hydrogels for 3D Cell Culture

This protocol details the synthesis of a pLysAAm hydrogel for encapsulating cells.

Materials:

-

Nε-acryloyl l-lysine monomer

-

N,N'-bis(acryloyl)-(l)-cystine (crosslinker)

-

Photoinitiator (e.g., Irgacure 2959)

-

Cell suspension in culture medium

-

UV light source (365 nm)

Procedure:

-

Prepare a pre-polymer solution by dissolving the Nε-acryloyl l-lysine monomer and the crosslinker in a suitable buffer.

-

Add the photoinitiator to the pre-polymer solution and mix thoroughly.

-

Gently mix the cell suspension with the pre-polymer solution at a desired cell density.

-

Pipette the cell-laden pre-polymer solution into a mold or culture plate.

-

Expose the solution to UV light for a sufficient time to induce polymerization and hydrogel formation. The gelation time can be as short as 93 seconds.

-

After gelation, add fresh culture medium to the hydrogel and incubate under standard cell culture conditions.

Antimicrobial Applications

Derivatives of this compound, particularly lauryl-poly-L-lysine, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This opens up possibilities for their use in developing new antimicrobial agents and coatings for medical devices.

Mechanism of Action

The cationic nature of poly-L-lysine derivatives is believed to play a crucial role in their antimicrobial effect. These molecules can interact with and disrupt the negatively charged bacterial cell membranes, leading to cell lysis and death. The conjugation of lauric acid to the poly-L-lysine backbone enhances this activity.

Signaling Pathway of Lauryl-Poly-L-Lysine Antimicrobial Action